4-(2-Methyl-2,3-dihydro-indole-1-carbonyl)-1-phenyl-pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the pyrrolidinone moiety: This step might involve the reaction of the indole derivative with a suitable pyrrolidinone precursor under basic or acidic conditions.
Final coupling: The final step could involve coupling the indole and pyrrolidinone fragments using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE: can be compared with other indole derivatives like:
Uniqueness
The uniqueness of 4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(2-methyl-2,3-dihydroindole-1-carbonyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-14-11-15-7-5-6-10-18(15)22(14)20(24)16-12-19(23)21(13-16)17-8-3-2-4-9-17/h2-10,14,16H,11-13H2,1H3 |
InChI Key |
GFSQQSOQLNSOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.